molecular formula C6H8N2O B077116 3-Pyridinemethanamine 1-oxide CAS No. 10694-10-7

3-Pyridinemethanamine 1-oxide

Cat. No. B077116
CAS RN: 10694-10-7
M. Wt: 124.14 g/mol
InChI Key: OBULFLYPLSCKRW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine N-oxide derivatives involves several approaches, including the oxidation of pyridine or its derivatives. For example, the synthesis of polynuclear complexes using pyridine N-oxide indicates the versatility of this compound in forming structured materials with specific magnetic behaviors (Ghoshal et al., 2004). Similarly, the synthesis involving N-(2-pyridylmethyl)pyridine-2-methylketimine showcases the compound's role in forming complex structures through C-C bond-forming reactions mediated by metal ions (Padhi & Manivannan, 2006).

Molecular Structure Analysis

The molecular structure of pyridine N-oxide derivatives often features coordination with metal ions, leading to the formation of various polymeric and monomeric complexes. Studies have highlighted structures ranging from infinite 3D networks to monomeric anions with distorted octahedral geometry, demonstrating the flexibility and complexity of these compounds (Binyamin et al., 2006).

Chemical Reactions and Properties

Pyridine N-oxide is known for its participation in a wide range of chemical reactions, including catalytic processes and the formation of pharmaceutical derivatives. Its role in facilitating the synthesis of 1,4-dihydropyridine derivatives through ultrasound wave irradiation highlights its catalytic capabilities (Taheri-Ledari et al., 2019). Additionally, the formation of complexes with lanthanide ions reveals its potential in creating materials with luminescent properties (Zhang et al., 2007).

Scientific Research Applications

Synthesis and Structural Analysis

One significant application of pyridine-N-oxide derivatives, closely related to 3-Pyridinemethanamine 1-oxide, involves the synthesis and structural analysis of polynuclear complexes. For example, Ghoshal et al. (2004) explored the synthesis, crystal structure, and magnetic behavior of three polynuclear cobalt(II) complexes, utilizing pyridine-N-oxide as a ligand. This study revealed complex structures with unique magnetic properties, highlighting the utility of pyridine-N-oxide derivatives in developing materials with potential magnetic applications (Ghoshal et al., 2004).

Catalysis and Environmental Applications

Another research domain focuses on the catalytic and environmental applications of pyridine-N-oxide derivatives. Singh and Lo (2017) examined hierarchical metal oxides' catalytic performance for degrading pyridine in aqueous solutions. Their work underscores the effectiveness of these catalysts in removing toxic compounds, suggesting potential environmental cleanup applications (Singh & Lo, 2017).

Bioactive Compounds Discovery

O'Donnell et al. (2009) isolated bioactive pyridine-N-oxide disulfides from Allium stipitatum, demonstrating significant antibacterial activity. This study illustrates the pharmaceutical and therapeutic research potential of pyridine-N-oxide derivatives, especially as leads for developing new antibacterial agents (O'Donnell et al., 2009).

Electrochemical Sensors and Energy Applications

In the field of electrochemical sensing and energy, Özcan et al. (2017) developed a disposable, low-cost electrochemical sensor for dopamine detection using a polymeric form of a related pyridine derivative. Their findings highlight the utility of pyridine-N-oxide derivatives in creating selective sensors for biomedical applications (Özcan et al., 2017).

Photodynamic Therapy for Cancer

Zhu et al. (2019) described the formation of an iron(III) complex with pyridin-2-ylmethanamine, demonstrating its application in photodynamic therapy for breast cancer. This innovative approach signifies the potential of pyridine derivatives in developing therapeutic strategies against cancer (Zhu et al., 2019).

Safety And Hazards

3-Pyridinemethanamine 1-oxide is used for R&D purposes only and is not intended for medicinal, household, or other uses . It is stable and combustible . It is incompatible with strong oxidizing agents and ammonia .

properties

IUPAC Name

(1-oxidopyridin-1-ium-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-4-6-2-1-3-8(9)5-6/h1-3,5H,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBULFLYPLSCKRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyridinemethanamine 1-oxide

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